molecular formula C14H19NO4 B035172 2-Nitrophenyl octanoate CAS No. 104809-25-8

2-Nitrophenyl octanoate

Cat. No. B035172
CAS RN: 104809-25-8
M. Wt: 265.3 g/mol
InChI Key: JVGMTJWLAKQHRL-UHFFFAOYSA-N
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Description

2-Nitrophenyl octanoate, also known as Caprylic acid o-nitrophenyl ester, is a light yellow liquid . It has an empirical formula of C14H19NO4 and a molecular weight of 265.30 .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl octanoate consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule has a total of 38 bonds, including 19 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

2-Nitrophenyl octanoate is a light yellow liquid . It should be stored at a temperature of -20°C . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Mechanism of Action

Phenolic compounds like 2-Nitrophenyl octanoate possess antioxidant properties. Their mechanism of action may be explained by single electron transfer (SET) or hydrogen atom transfer (HAT) .

Safety and Hazards

While specific safety and hazard information for 2-Nitrophenyl octanoate is not available, general safety measures for handling chemicals include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

The future directions of 2-Nitrophenyl octanoate research could involve its potential applications in various fields. For instance, one study discussed the use of a similar compound, 4-Nitrophenyl octanoate, in the design of a lipase with enhanced hydrolysis activity . Another study evaluated the performance of a Polymer Inclusion Membrane (PIM) containing 2-Nitrophenyl octanoate for zinc recovery and separation . These studies suggest that 2-Nitrophenyl octanoate and similar compounds could have potential applications in biocatalysis and environmental remediation.

properties

IUPAC Name

(2-nitrophenyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGMTJWLAKQHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629400
Record name 2-Nitrophenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104809-25-8
Record name 2-Nitrophenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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